N-(1-isopropyl-2-methylpropyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C16H26N2O3S and its molecular weight is 326.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16641387 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally related to N-(1-isopropyl-2-methylpropyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, highlights their potential as selective class III agents for cardiac arrhythmia treatment. These compounds exhibit significant electrophysiological activity, comparable to known clinical trial candidates, indicating a potential application in heart rhythm management (Morgan et al., 1990).
Antiarrhythmic Activity
Further studies on 4-[(methylsulfonyl)amino]benzamides and sulfonamides demonstrate potent class III antiarrhythmic activity, devoid of detrimental conduction effects both in vitro and in vivo. This suggests their use in developing safer antiarrhythmic drugs (Ellingboe et al., 1992).
Desalination and Water Purification
Poly sulphonyl amino benzamide (PSAB) and its methylated form (mPSAB), polymers synthesized for water purification, have shown promise in seawater desalination studies. These materials, particularly in composite membrane forms, could significantly contribute to addressing global freshwater shortages (Padaki et al., 2012).
Fluorescent Molecular Thermometers
A novel application in the development of sensitive fluorescent molecular thermometers has been identified, utilizing polymers that undergo temperature-induced phase transitions. These polymers, labeled with benzofurazans, offer a non-invasive method for temperature monitoring in various settings, including biomedical applications (Uchiyama et al., 2003).
Antineoplastic Agents
Secondary disulfonamides and tetrasulfondiamides have been explored for their antineoplastic activity, indicating a potential application in cancer therapy. Preliminary screenings suggest that these compounds could offer a new approach to targeting cancer cells (Masters et al., 1978).
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-(methanesulfonamido)-4-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-10(2)15(11(3)4)17-16(19)13-8-7-12(5)14(9-13)18-22(6,20)21/h7-11,15,18H,1-6H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKJLIRYTADRAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C(C)C)C(C)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.